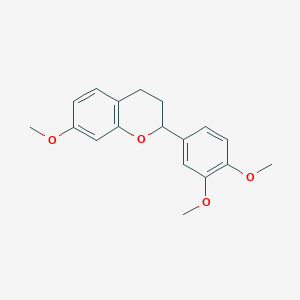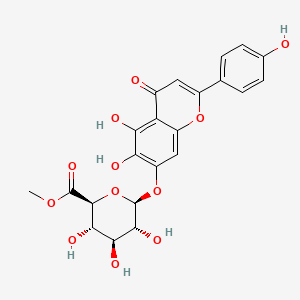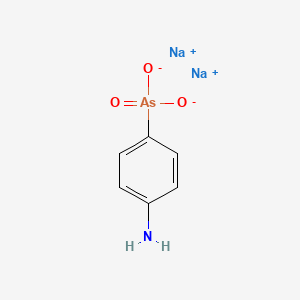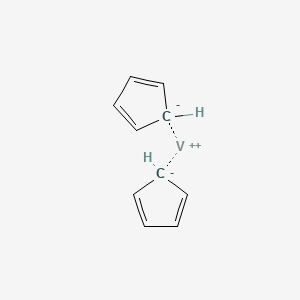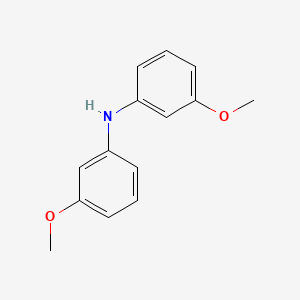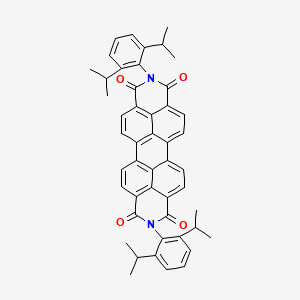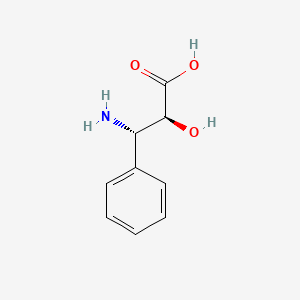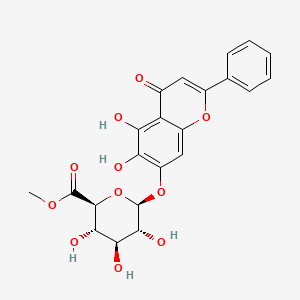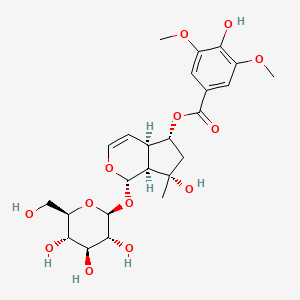
甲基丙烯酰氧甲基三乙氧基硅烷
描述
Methacryloxymethyltriethoxysilane is a type of organofunctional silane that is used in various chemical reactions . It is a methacrylate-modified silane, which means it contains a methacrylate group attached to a silane group .
Synthesis Analysis
Methacryloxymethyltriethoxysilane can be synthesized by nucleophilic substitution reactions starting from chloromethylalkoxysilanes under phase transfer catalysis conditions . The sol-gel reactions of methacryloxymethyltriethoxysilane were followed by using two independent time-resolved spectroscopic methods, IR ATR and NMR, with the aim to optimize their pre-hydrolysis times and consequently their use as precursors for hybrid materials .Molecular Structure Analysis
The molecular formula of Methacryloxymethyltriethoxysilane is C11H22O5Si . Its average mass is 262.375 Da and its monoisotopic mass is 262.123657 Da .Chemical Reactions Analysis
The hydrolysis of methacryloxymethyltriethoxysilane is very fast, while condensation proceeds gradually and is not completely finished within 5 hours . This high reactivity is due to intramolecular interactions .Physical And Chemical Properties Analysis
Methacryloxymethyltriethoxysilane has a density of 1.0±0.1 g/cm3, a boiling point of 255.3±23.0 °C at 760 mmHg, and a flash point of 90.0±18.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds .科学研究应用
水解和缩合反应
甲基丙烯酰氧甲基三乙氧基硅烷 (MAMTES) 已被研究其溶胶-凝胶反应。Lavrenčič Štangar 等人(2009 年)研究了其作为杂化材料前驱体的水解和缩合。研究发现,虽然 MAMTES 的水解非常快,但缩合逐渐进行,在 5 小时内不会完全完成 (Lavrenčič Štangar 等人,2009)。
生物医学应用:GelMA 水凝胶
明胶甲基丙烯酰(GelMA)水凝胶与甲基丙烯酸酯改性的硅烷有关,由于其生物学特性和物理特性而用于生物医学应用。岳等人(2015 年)指出,GelMA 水凝胶类似于天然的细胞外基质,支持支架中的细胞增殖。这些水凝胶可以通过光照射交联,并进行微加工以获得受控的结构,这在组织工程和其他生物医学应用中很有用 (岳等人,2015)。
牙科应用
MAMTES 及相关化合物在牙科中得到应用。宋等人(2016 年)开发了一种基于甲基丙烯酸酯的牙科粘合剂系统,显示了其在口腔环境中有效使用,具有增强的机械性能 (宋等人,2016)。
组织工程:交联明胶水凝胶
李等人(2017 年)专注于提高 GelMA 水凝胶的机械性能和耐降解性,用于组织工程。他们的方法增加了交联密度,提高了水凝胶长期植入的适用性 (李等人,2017)。
有机/无机纳米复合材料
MAMTES 及类似化合物用于制造纳米复合材料。季等人(2003 年)报道了使用具有甲基丙烯酸酯配体的改性介孔二氧化硅颗粒来形成具有改进的热学和机械性能的纳米复合材料 (季等人,2003)。
安全和危害
属性
IUPAC Name |
triethoxysilylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5Si/c1-6-14-17(15-7-2,16-8-3)9-13-11(12)10(4)5/h4,6-9H2,1-3,5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIAQVMNAXPCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](COC(=O)C(=C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075399 | |
| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methacryloxymethyltriethoxysilane | |
CAS RN |
5577-72-0 | |
| Record name | Methacryloyloxymethyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Triethoxysilyl)methyl Methacrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

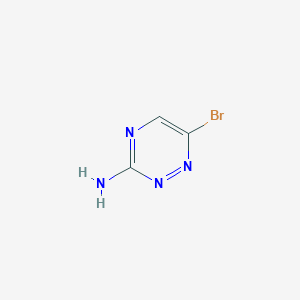
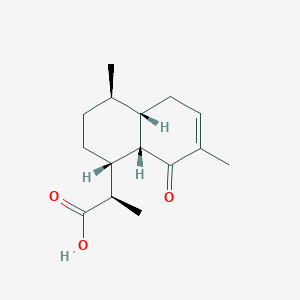
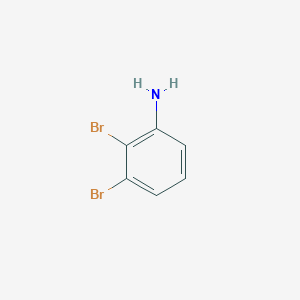
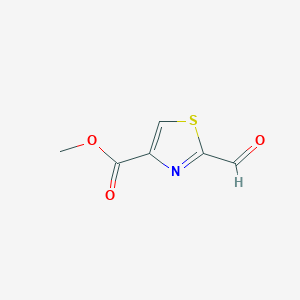
![(1s-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)
